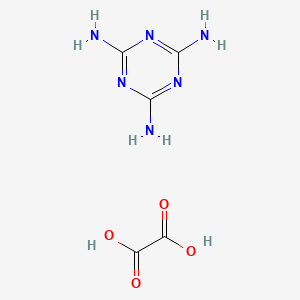
1,3,5-Triazine-2,4,6-triamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazine-2,4,6-triamine oxalate, also known as melamine oxalate, is a compound formed by the combination of melamine and oxalic acid. Melamine is a derivative of 1,3,5-triazine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3,5-Triazine-2,4,6-triamine oxalate can be synthesized by reacting melamine with oxalic acid. The reaction typically involves dissolving melamine in water and adding oxalic acid to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of melamine oxalate crystals. The crystals are filtered, washed, and dried to obtain the final product .
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for mixing, heating, and crystallization helps in maintaining consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions: 1,3,5-Triazine-2,4,6-triamine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazine ring in the compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can result in a wide range of substituted triazine compounds .
Aplicaciones Científicas De Investigación
1,3,5-Triazine-2,4,6-triamine oxalate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other triazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is used in the production of resins, adhesives, and flame retardants.
Mecanismo De Acción
The mechanism of action of 1,3,5-triazine-2,4,6-triamine oxalate involves its interaction with various molecular targets and pathways. The triazine ring structure allows it to interact with nucleophiles and electrophiles, facilitating various chemical reactions. In biological systems, the compound can interact with cellular components, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
1,3,5-Triazine-2,4,6-triamine (Melamine): A common derivative used in the production of plastics and resins.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in swimming pool disinfectants and as a precursor for herbicides.
2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride): A key intermediate in the synthesis of herbicides and dyes.
Uniqueness: 1,3,5-Triazine-2,4,6-triamine oxalate is unique due to its combination of melamine and oxalic acid, which imparts distinct chemical properties. Its ability to form stable crystals and its reactivity in various chemical reactions make it valuable in both research and industrial applications.
Propiedades
Número CAS |
82124-01-4 |
|---|---|
Fórmula molecular |
C5H8N6O4 |
Peso molecular |
216.16 g/mol |
Nombre IUPAC |
oxalic acid;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C3H6N6.C2H2O4/c4-1-7-2(5)9-3(6)8-1;3-1(4)2(5)6/h(H6,4,5,6,7,8,9);(H,3,4)(H,5,6) |
Clave InChI |
OWUDFCCCSKRXAN-UHFFFAOYSA-N |
SMILES canónico |
C1(=NC(=NC(=N1)N)N)N.C(=O)(C(=O)O)O |
Números CAS relacionados |
67797-68-6 70285-36-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















